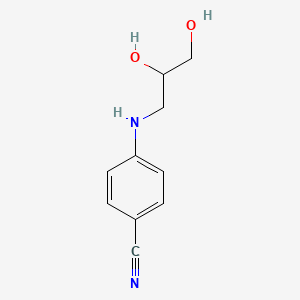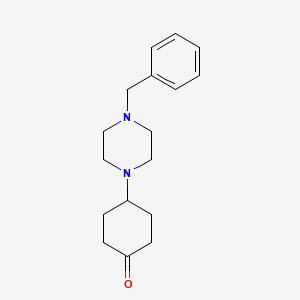
2-(2-Bromo-4-fluorophenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10BrFO It is a derivative of benzenemethanol, where the benzene ring is substituted with bromine and fluorine atoms, and the methanol group is further modified with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluorophenyl)propan-2-ol typically involves multi-step organic reactions. One common method is the bromination of 2-fluoro-alpha,alpha-dimethylbenzenemethanol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-4-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Sulfuric acid or aluminum chloride in non-polar solvents like benzene or toluene.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products Formed
Substitution: Formation of various substituted benzenemethanol derivatives.
Oxidation: Formation of 2-bromo-4-fluoro-alpha,alpha-dimethylbenzaldehyde or 2-bromo-4-fluoro-alpha,alpha-dimethylbenzoic acid.
Reduction: Formation of 2-bromo-4-fluoro-alpha,alpha-dimethylbenzene.
Aplicaciones Científicas De Investigación
2-(2-Bromo-4-fluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-4-fluorophenyl)propan-2-ol depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanol, 4-bromo-alpha-methyl-: Similar structure but lacks the fluorine atom and has only one methyl group.
Benzenemethanol, 2-bromo-4-fluoro-: Similar structure but lacks the alpha,alpha-dimethyl substitution.
Benzenemethanol, 2-bromo-4-chloro-alpha,alpha-dimethyl-: Similar structure but has a chlorine atom instead of fluorine.
Uniqueness
2-(2-Bromo-4-fluorophenyl)propan-2-ol is unique due to the presence of both bromine and fluorine atoms, as well as the alpha,alpha-dimethyl substitution
Propiedades
Fórmula molecular |
C9H10BrFO |
|---|---|
Peso molecular |
233.08 g/mol |
Nombre IUPAC |
2-(2-bromo-4-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10BrFO/c1-9(2,12)7-4-3-6(11)5-8(7)10/h3-5,12H,1-2H3 |
Clave InChI |
LXUOROQLNQMWLL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(C=C(C=C1)F)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[2-(Hexylamino)phenyl]methanol](/img/structure/B8652362.png)


![N-[(Benzoylsulfanyl)acetyl]glycine](/img/structure/B8652386.png)
